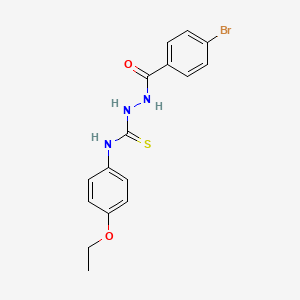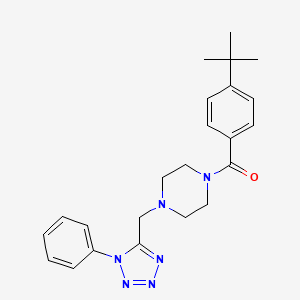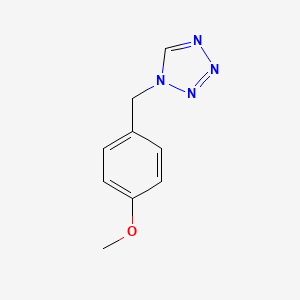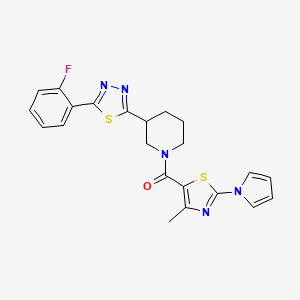![molecular formula C15H12N4O7 B3006600 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 899982-59-3](/img/structure/B3006600.png)
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of nitro-substituted heteroaromatic carboxamides, such as N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide, involves the preparation of the core heteroaromatic structure followed by the introduction of nitro and carboxamide functionalities. In a related study, a series of 2- and 3-nitrothiophene-5-carboxamides with various side chains were prepared by reacting thiophenecarbonyl chloride with omega-aminoalkylamines. This method could potentially be adapted for the synthesis of the oxadiazole derivatives by using the appropriate heteroaromatic carbonyl chloride and amine components . Additionally, the synthesis of nitrofuran carboxamides and carboxylates with alkylating side-chains has been reported, which could provide insights into the synthesis of the nitrofuran moiety in the target compound .
Molecular Structure Analysis
The molecular structure of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is characterized by the presence of an oxadiazole ring, which is known to confer antitubercular activity when substituted with a nitroheteroaryl group. The electronic distribution across the nitro-substituted heteroaromatic ring is crucial for the biological activity of these compounds. The oxadiazole derivatives, in particular, have been identified as promising candidates for the development of new antitubercular agents .
Chemical Reactions Analysis
The nitro group in the compound is a key functional group that can undergo various chemical reactions. Nitrothiophenes, for example, have been evaluated for their ability to act as radiosensitizers and bioreductively activated cytotoxins. The reactivity of the nitro group under hypoxic conditions is of particular interest, as it can be reduced to more reactive species that can damage cellular components . Similarly, nitrofuran derivatives have been studied for their radiosensitizing properties, which are attributed to their high electron affinity and ability to undergo reductive activation .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted heteroaromatic carboxamides are influenced by their molecular structure. The presence of electron-withdrawing groups such as the nitro group increases the electron affinity of the compound, which is associated with its radiosensitizing efficiency . The oxadiazole ring contributes to the compound's antitubercular activity, likely due to its impact on the electronic distribution within the molecule . The substituents on the aromatic ring, such as methoxy groups, can further modulate the compound's properties, affecting its solubility, stability, and reactivity.
Relevant Case Studies
In vitro studies have shown that nitrothiophene carboxamides can act as radiosensitizers for hypoxic mammalian cells and as selective cytotoxins. One compound, in particular, demonstrated slight radiosensitization of KHT sarcoma in mice, although higher doses were limited by systemic toxicity . Nitrofuran derivatives have also been evaluated in vitro and were found to be efficient radiosensitizers, although they showed limited activity in vivo against KHT sarcomas in mice . The antitubercular activity of oxadiazole derivatives has been confirmed against Mycobacterium tuberculosis cell lines, with ongoing studies aimed at elucidating their mechanism of action .
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Compounds derived from 1,3,4-oxadiazole have been studied for their antimicrobial properties. For instance, specific derivatives displayed broad-spectrum antibacterial activities, with significant inhibitory action against Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. Additionally, these compounds have demonstrated anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).
Synthesis and Structural Analysis
The synthesis process of related compounds, and their structural elucidation through techniques like IR, NMR, and crystallography, have been an area of focus. This includes the synthesis of similar compounds and analysis of their crystal structure and molecular interactions (Prabhuswamy et al., 2016).
Antidiabetic Screening
Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their potential antidiabetic properties. This includes assessing their ability to inhibit α-amylase in vitro, a key enzyme in carbohydrate digestion, indicating potential applications in managing diabetes (Lalpara et al., 2021).
Anticancer and Antimycobacterial Properties
Certain 1,3,4-oxadiazole derivatives have been screened for in vitro anticancer studies, showing promising activity against cancer cells. Additionally, these compounds have exhibited excellent antimycobacterial properties, highlighting their potential as therapeutic agents (Polkam et al., 2017).
Antibacterial and Antifungal Activities
The antibacterial and antifungal potential of 1,3,4-oxadiazole derivatives have been explored, with some compounds showing remarkable activities against bacteria like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Mechanism of Action
Target of Action
The primary target of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is related to the phenethylamine class . Phenethylamines are a class of compounds that act as neurotransmitters in the central nervous system. They play a crucial role in transmitting signals in the brain and are involved in various physiological functions such as mood regulation, attention, and cognitive function .
Mode of Action
The compound’s interaction with its targets seems to involve monoamine oxidase inhibition . Monoamine oxidases are enzymes that break down neurotransmitters and other monoamines. By inhibiting these enzymes, the compound could potentially increase the levels of neurotransmitters in the brain, leading to altered neuronal signaling .
Biochemical Pathways
The compound may affect the metabolic pathways of phenethylamines . These pathways involve the synthesis and degradation of phenethylamines, which are crucial for normal brain function. Alterations in these pathways could lead to changes in mood, cognition, and other neurological functions .
Pharmacokinetics
Like other phenethylamines, it is likely to be absorbed, distributed, metabolized, and excreted by the body . The compound’s ADME properties and their impact on bioavailability would need to be studied further for a comprehensive understanding.
Result of Action
The molecular and cellular effects of the compound’s action are likely to involve changes in neuronal signaling due to altered neurotransmitter levels . This could potentially lead to changes in mood, cognition, and other neurological functions. The specific effects would depend on the exact nature of the compound’s interaction with its targets and the biochemical pathways it affects .
Action Environment
The action, efficacy, and stability of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide could be influenced by various environmental factors. For instance, the compound’s action was studied in acidic media, suggesting that pH could be a significant factor . Other potential factors could include temperature, the presence of other substances, and the specific physiological environment within the body .
properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O7/c1-23-9-4-3-8(7-11(9)24-2)14-17-18-15(26-14)16-13(20)10-5-6-12(25-10)19(21)22/h3-7H,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBWJUHSPSHJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3006525.png)

![1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3006527.png)

![4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3006531.png)
![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006533.png)
![4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3006536.png)
![(3-Pyrazol-1-ylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3006537.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B3006538.png)
![2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3006539.png)
